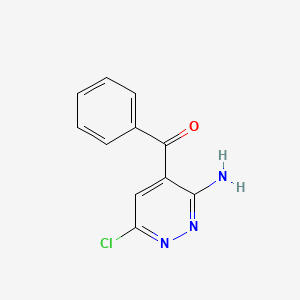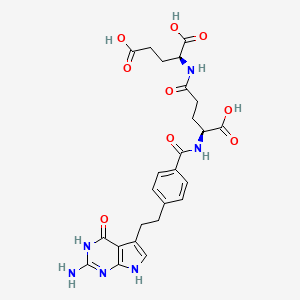
Ethyl 6-oxodocosa-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-oxodocosa-2,4-dienoate is a chemical compound characterized by its unique structure, which includes a conjugated diene system and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 6-oxodocosa-2,4-dienoate can be synthesized through a palladium-catalyzed isomerization of ynones and ynoic esters. The process typically involves the use of pent-4-ynal as a starting material . The reaction conditions often require the presence of a palladium catalyst and specific ligands to facilitate the isomerization process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the palladium-catalyzed isomerization process to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 6-oxodocosa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into more saturated compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like alcohols and amines can react with the ester group under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated esters or alcohols.
Aplicaciones Científicas De Investigación
Ethyl 6-oxodocosa-2,4-dienoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions to study reaction mechanisms and pathways.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which ethyl 6-oxodocosa-2,4-dienoate exerts its effects involves its interaction with molecular targets and pathways. The conjugated diene system allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological activity. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl undeca-2,4-dienoate: This compound shares a similar conjugated diene system and ester functional group but differs in the length of the carbon chain.
Ostopanic acid: Another compound with a similar structure, synthesized through a similar palladium-catalyzed isomerization process.
Uniqueness: Ethyl 6-oxodocosa-2,4-dienoate is unique due to its specific carbon chain length and the presence of both a conjugated diene system and an ester group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Propiedades
Número CAS |
143160-10-5 |
|---|---|
Fórmula molecular |
C24H42O3 |
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
ethyl 6-oxodocosa-2,4-dienoate |
InChI |
InChI=1S/C24H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23(25)21-18-19-22-24(26)27-4-2/h18-19,21-22H,3-17,20H2,1-2H3 |
Clave InChI |
SMSARKXUJXNEKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)C=CC=CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


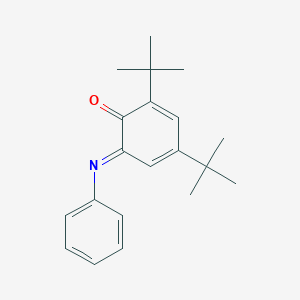
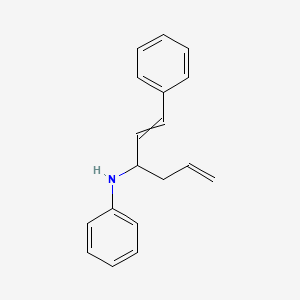
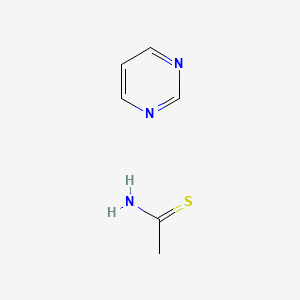

![6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline](/img/structure/B15161962.png)
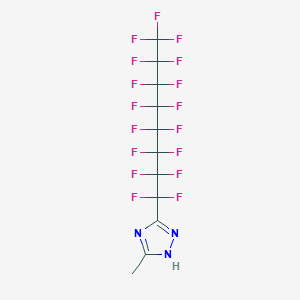
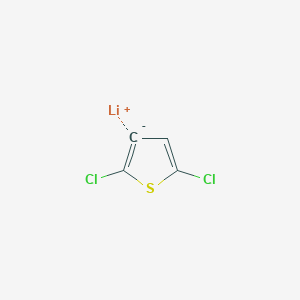
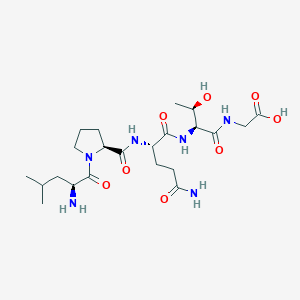
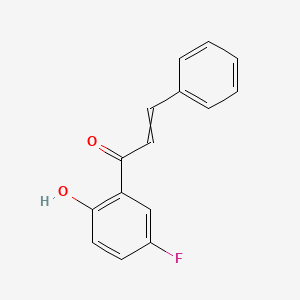
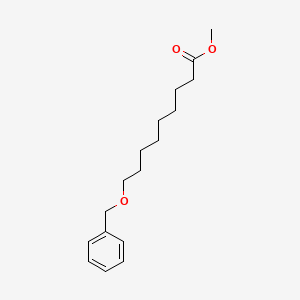
![Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]-](/img/structure/B15162002.png)
